molecular formula C21H21N3O3S B3570410 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3570410
M. Wt: 395.5 g/mol
InChI Key: FJLZNKXVCCIXHH-UHFFFAOYSA-N
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Description

4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a pyridin-3-ylmethyl group and a methylsulfonyl-phenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the benzamide core with a pyridin-3-ylmethyl halide in the presence of a base.

    Attachment of the Methylsulfonyl-Phenylamino Moiety: The final step involves the reaction of the intermediate with a methylsulfonyl-phenylamine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a different position of the pyridinyl group.

    4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-2-ylmethyl)benzamide: Another isomer with the pyridinyl group in a different position.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylsulfonyl)phenyl)benzamide: A related compound with a pyrimidinyl group.

Uniqueness

The uniqueness of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)24(20-7-3-2-4-8-20)16-17-9-11-19(12-10-17)21(25)23-15-18-6-5-13-22-14-18/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLZNKXVCCIXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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